molecular formula C6H4BrClO3 B2955351 Methyl 4-Bromo-5-chloro-2-furoate CAS No. 58235-82-8

Methyl 4-Bromo-5-chloro-2-furoate

Cat. No. B2955351
CAS No.: 58235-82-8
M. Wt: 239.45
InChI Key: FPYRTJHIEIYRJQ-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

A solution of methyl 4-bromo-2-furancarboxylate (1.4 g, 6.83 mmol) and NCS (0.912 g, 6.83 mmol) in N,N-dimethylformamide (13.7 ml) was stirred in a sealed tube for 1 h at 100° C. After 1 h, the solution was partitioned between DCM-H2O and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (2-10% EtOAc in hexanes) affording methyl 4-bromo-5-chloro-2-furancarboxylate (1.348 g, 5.12 mmol, 75% yield) as a white solid: LCMS (ES) m/e 238, 240, 242 (M, M+2, M+4)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.912 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[O:5][CH:6]=1.C1C(=O)N([Cl:18])C(=O)C1>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[O:5][C:6]=1[Cl:18]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=C(OC1)C(=O)OC
Name
Quantity
0.912 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
13.7 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was partitioned between DCM-H2O
WASH
Type
WASH
Details
the aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (2-10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(OC1Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.12 mmol
AMOUNT: MASS 1.348 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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